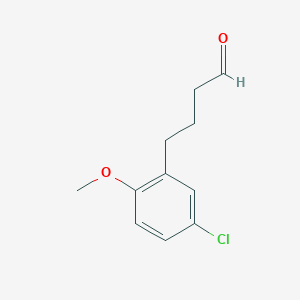

4-(5-Chloro-2-methoxyphenyl)butanal

Description

Significance of Aldehyde Functional Groups in Contemporary Chemical Research

The aldehyde functional group, characterized by a carbonyl center bonded to a hydrogen atom and an R group (R-CHO), is a cornerstone of modern organic synthesis. bldpharm.comsigmaaldrich.com Its high reactivity makes it a versatile precursor for a wide array of other functional groups and carbon-carbon bond formations. Aldehydes readily undergo nucleophilic addition reactions, oxidations to carboxylic acids, and reductions to primary alcohols, making them pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. bldpharm.comnih.gov The electrophilic nature of the carbonyl carbon allows for the construction of complex molecular frameworks through reactions like the Wittig, Grignard, and aldol (B89426) reactions. nih.gov

The Role of Halogenated Methoxy-Substituted Aryl Moieties in Molecular Design

The presence of a halogen, in this case, chlorine, and a methoxy (B1213986) group on the phenyl ring of 4-(5-Chloro-2-methoxyphenyl)butanal significantly influences its electronic properties and reactivity. Halogen atoms, traditionally considered as weakly deactivating groups in electrophilic aromatic substitution, can also participate in halogen bonding, a directional non-covalent interaction that is gaining recognition in crystal engineering and medicinal chemistry. google.comacs.org The methoxy group, on the other hand, is a strong electron-donating group that activates the aromatic ring towards electrophilic substitution and can influence the orientation of incoming substituents. The interplay between the electron-withdrawing nature of the chlorine and the electron-donating nature of the methoxy group creates a unique electronic environment on the aryl ring, which can be exploited in various synthetic transformations. wikipedia.orgnih.gov

Contextualizing this compound within Advanced Synthetic Strategies

The structure of this compound makes it a valuable intermediate in multi-step synthetic sequences. google.com The butanal side chain can be elaborated through various aldehyde-specific reactions, while the substituted phenyl ring offers a platform for further functionalization, such as cross-coupling reactions. For instance, the chloro-substituent can participate in palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. The strategic placement of the methoxy and chloro groups can also direct further electrophilic aromatic substitution reactions to specific positions on the ring. This dual reactivity makes compounds like this compound key components in the convergent synthesis of complex target molecules. banglajol.info

Physicochemical Properties and Data

While detailed experimental data for this compound is not extensively available in the public domain, its basic properties can be identified.

Table 1: General Properties of this compound

| Property | Value | Source |

| CAS Number | 1340432-04-3 | bldpharm.com |

Note: This interactive data table is based on available catalog information.

For a comparative understanding, the properties of a closely related compound, 4-(5-Chloro-2-methoxyphenyl)butanoic acid, are presented below.

Table 2: Properties of 4-(5-Chloro-2-methoxyphenyl)butanoic acid

| Property | Value | Source |

| CAS Number | 63213-95-6 | sigmaaldrich.com |

| Molecular Formula | C₁₁H₁₃ClO₃ | sigmaaldrich.com |

| Linear Formula | ClC₆H₃(OCH₃)CH₂(CH₂)₂COOH | sigmaaldrich.com |

Note: This interactive data table is based on available catalog information.

Synthetic Strategies and Research Findings

Specific research detailing the synthesis and applications of this compound is limited. However, its synthesis can be envisioned through established organic chemistry methodologies. A plausible route would involve the oxidation of the corresponding alcohol, 4-(5-Chloro-2-methoxyphenyl)butan-1-ol. Alternatively, reduction of a more functionalized precursor like 4-(5-Chloro-2-methoxyphenyl)butanoic acid or its derivatives could yield the desired aldehyde.

Research on analogous structures provides insights into the potential reactivity and applications of this compound. For example, studies on other substituted butanals demonstrate their utility in the synthesis of heterocyclic compounds and as precursors to biologically active molecules. banglajol.inforesearchgate.net The presence of the chloro- and methoxy-substituted phenyl ring suggests that this compound could be a valuable building block in the synthesis of novel pharmaceutical agents or materials with specific electronic properties.

Structure

3D Structure

Properties

Molecular Formula |

C11H13ClO2 |

|---|---|

Molecular Weight |

212.67 g/mol |

IUPAC Name |

4-(5-chloro-2-methoxyphenyl)butanal |

InChI |

InChI=1S/C11H13ClO2/c1-14-11-6-5-10(12)8-9(11)4-2-3-7-13/h5-8H,2-4H2,1H3 |

InChI Key |

KSLOHEZFVGCMDP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)CCCC=O |

Origin of Product |

United States |

4 5 Chloro 2 Methoxyphenyl Butanal As a Key Synthetic Intermediate

Potential as a Precursor for Advanced Organic Building Blocks

In principle, the aldehyde group of 4-(5-chloro-2-methoxyphenyl)butanal could be transformed into a variety of other functional groups. Standard organic transformations could convert the butanal moiety into an alcohol, amine, carboxylic acid, or alkene. These transformations would yield a new set of advanced building blocks, each carrying the 5-chloro-2-methoxyphenyl substituent, ready for further synthetic elaboration. However, specific examples of such transformations and the resulting building blocks are not described in the surveyed literature.

Theoretical Incorporation into Heterocyclic Ring Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. Aldehydes are common starting materials for constructing these ring systems.

Pyrrole and Indole (B1671886) Synthesis (e.g., Fischer Indole Synthesis)

The Fischer indole synthesis is a classic and powerful method for preparing indoles, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgthermofisher.combyjus.com In a hypothetical Fischer indole synthesis, this compound would first react with a substituted or unsubstituted phenylhydrazine to form a phenylhydrazone. byjus.comtestbook.com This intermediate, upon treatment with an acid catalyst like polyphosphoric acid or zinc chloride, would be expected to undergo a acs.orgacs.org-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to yield a substituted indole. wikipedia.org The final product would theoretically be a tryptamine (B22526) precursor, with the indole ring fused to a side chain derived from the butanal structure. Despite the robustness of this reaction, no specific examples utilizing this compound have been found in published studies.

Pyrazoline and Other Nitrogen-Containing Heterocycles

Pyrazolines are five-membered heterocyclic compounds with two adjacent nitrogen atoms and are typically synthesized through the condensation reaction of an α,β-unsaturated aldehyde or ketone with a hydrazine (B178648) derivative. thieme-connect.comnih.gov To use this compound for pyrazoline synthesis, it would first need to be converted into its corresponding α,β-unsaturated derivative, for example, via an aldol (B89426) condensation. This unsaturated aldehyde could then react with hydrazine hydrate (B1144303) or a substituted hydrazine. The reaction proceeds via conjugate addition of the hydrazine followed by intramolecular cyclization and dehydration to form the pyrazoline ring. acs.orgorganic-chemistry.org While this is a standard and versatile method for creating a wide array of pyrazolines, nih.gov its application starting from this compound is not specifically documented.

Quinolinone Derivatives

The synthesis of quinolinone scaffolds can be achieved through various methods, such as the Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. researchgate.net To incorporate this compound into a quinolinone structure, it could theoretically serve as the component providing the α-methylene group. For instance, it could react with a 2-aminoaryl ketone in the presence of a base or acid catalyst. The reaction would proceed through an aldol-type condensation followed by a cyclizing dehydration (cyclocondensation) to form the quinoline (B57606) ring system. nih.gov As with the other heterocyclic systems, specific literature detailing this transformation for this compound is not available.

Postulated Role in Complex Molecule Synthesis Pathways

Given its functional groups, this compound could be a fragment in the multi-step synthesis of more complex molecules. The aldehyde allows for carbon-carbon bond formation (e.g., Wittig, Grignard, or aldol reactions), while the aromatic ring can be further functionalized or participate in cross-coupling reactions. However, no published total syntheses or complex molecule syntheses explicitly list this compound as an intermediate.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of molecular structures in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-(5-Chloro-2-methoxyphenyl)butanal, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is indispensable for a complete structural assignment.

¹H NMR Spectral Analysis of Aromatic and Aliphatic Protons

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the substituted benzene (B151609) ring and the aliphatic protons of the butanal chain. The chemical shifts (δ) of these protons are influenced by their local electronic environment, which is modulated by the electron-withdrawing chloro group and the electron-donating methoxy (B1213986) group on the aromatic ring, as well as the aldehyde functionality.

The aromatic region would likely display a complex splitting pattern due to the three protons on the trisubstituted benzene ring. The proton at C3, being ortho to the methoxy group, is expected to be the most shielded. The proton at C6, situated between the chloro and methoxy groups, would experience a different electronic environment, as would the proton at C4.

The aliphatic portion of the spectrum would feature signals for the methylene (B1212753) (CH₂) and aldehydic (CHO) protons. The aldehydic proton is characteristically found at a downfield chemical shift, typically between 9 and 10 ppm, and would appear as a triplet due to coupling with the adjacent methylene group. The methylene protons would exhibit distinct signals with multiplicities determined by their neighboring protons.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 6.80 - 6.90 | d | ~8.5 |

| H-4 | 7.15 - 7.25 | dd | ~8.5, ~2.5 |

| H-6 | 7.25 - 7.35 | d | ~2.5 |

| OCH₃ | 3.80 - 3.90 | s | - |

| Ar-CH₂- | 2.70 - 2.80 | t | ~7.5 |

| -CH₂- | 1.90 - 2.00 | p | ~7.5 |

| -CH₂-CHO | 2.40 - 2.50 | dt | ~7.5, ~1.8 |

| -CHO | 9.70 - 9.80 | t | ~1.8 |

d = doublet, t = triplet, p = pentet, dt = doublet of triplets, s = singlet

¹³C NMR Spectral Analysis of Carbon Framework

The ¹³C NMR spectrum provides a count of the unique carbon environments within the molecule. For this compound, ten distinct carbon signals are anticipated: six for the aromatic ring and four for the butanal side chain. The chemical shifts of the carbon atoms are highly sensitive to their hybridization state and the electronegativity of attached atoms.

The aldehydic carbonyl carbon is expected to be the most deshielded, appearing at a chemical shift above 200 ppm. The aromatic carbons will resonate in the typical range of 110-160 ppm, with their specific shifts influenced by the chloro and methoxy substituents. The aliphatic carbons of the butanal chain will appear in the upfield region of the spectrum. docbrown.infodocbrown.info

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 202.0 - 203.0 |

| C-1' (C-OCH₃) | 155.0 - 156.0 |

| C-2' (C-Cl) | 125.0 - 126.0 |

| C-3' | 111.0 - 112.0 |

| C-4' | 128.0 - 129.0 |

| C-5' (C-CH₂) | 130.0 - 131.0 |

| C-6' | 127.0 - 128.0 |

| OCH₃ | 55.5 - 56.5 |

| Ar-CH₂- | 29.0 - 30.0 |

| -CH₂- | 27.0 - 28.0 |

| -CH₂-CHO | 43.0 - 44.0 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular framework, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would show cross-peaks between adjacent protons in the butanal chain (e.g., -CH₂-CHO and -CH₂-), as well as between adjacent aromatic protons. This helps to establish the sequence of the aliphatic chain and the relative positions of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon it is attached to. This allows for the direct assignment of the ¹³C signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). HMBC is particularly powerful for identifying quaternary carbons (those without attached protons) and for confirming the connectivity between different fragments of the molecule. For instance, correlations would be expected between the aldehydic proton and the C-2 and C-3 carbons of the butanal chain, and between the benzylic protons (Ar-CH₂) and the aromatic carbons C-1', C-2', and C-6'.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₁₁H₁₃ClO₂), the expected exact mass can be calculated. The presence of a chlorine atom will also result in a characteristic isotopic pattern (M+2 peak) with an intensity ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes, which is a key diagnostic feature.

Predicted HRMS Data for this compound:

| Ion | Calculated Exact Mass |

| [M]⁺ (C₁₁H₁₃³⁵ClO₂) | 212.0604 |

| [M+2]⁺ (C₁₁H₁₃³⁷ClO₂) | 214.0575 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like aldehydes. In ESI-MS, the molecule is typically observed as a protonated molecule [M+H]⁺ or as an adduct with a cation like sodium [M+Na]⁺. The fragmentation of the parent ion can be induced in the mass spectrometer to provide structural information.

The fragmentation of this compound would likely involve characteristic losses from the butanal side chain and cleavage of the bond between the aromatic ring and the side chain. Common fragmentation pathways for aldehydes include the loss of the formyl radical (-CHO) and McLafferty rearrangement if a gamma-hydrogen is available. Cleavage of the benzylic bond would lead to the formation of a stable benzylic cation.

Predicted Key Fragments in the ESI-MS/MS Spectrum:

| m/z | Possible Fragment |

| 183 | [M-CHO]⁺ |

| 155 | [M-C₄H₇O]⁺ (Benzylic cation) |

| 127 | [C₇H₄ClO]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. The principle is based on the absorption of infrared radiation by specific molecular vibrations (stretching and bending) at characteristic frequencies. An analysis of the IR spectrum for this compound would be expected to show several key absorption bands corresponding to its distinct structural features. pressbooks.publibretexts.org

The most definitive absorption would be from the carbonyl (C=O) group of the aldehyde, which presents as a strong, sharp peak. tutorchase.com Aldehydes are further distinguished by a unique pair of weak to medium absorptions arising from the C-H bond stretch of the aldehyde group. pressbooks.pubtutorchase.com The presence of an aromatic ring and an ether linkage would also give rise to specific signals. The C-O-C stretch of the aryl ether is a notable feature, and various vibrations associated with the benzene ring and its substitution pattern would be observable. spectroscopyonline.compressbooks.pub The carbon-chlorine bond stretch is typically found in the lower frequency fingerprint region of the spectrum. blogspot.comorgchemboulder.com

A summary of the expected characteristic IR absorption bands for this compound is provided in the table below.

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Aldehyde | C=O Stretch | 1720 - 1740 | Strong |

| Aldehyde | C-H Stretch | 2800 - 2860 and 2700 - 2760 | Weak to Medium (typically two bands) |

| Aromatic Ring | C-H Stretch | 3010 - 3100 | Medium to Weak |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak (multiple bands) |

| Aryl Ether | C-O-C Asymmetric Stretch | 1200 - 1300 | Strong |

| Alkyl Chain | C-H Stretch | ~2850 - 2960 | Medium to Strong |

| Aryl Halide | C-Cl Stretch | 540 - 785 | Strong |

This table presents generalized data based on established principles of IR spectroscopy. pressbooks.pubspectroscopyonline.comblogspot.comuniroma1.it

Chromatographic Techniques for Separation and Purity (e.g., TLC, HPLC, GC)

Chromatography is an essential tool for separating components of a mixture, thereby allowing for the assessment of a compound's purity and its isolation. microbenotes.com The choice of technique depends on the compound's properties, such as volatility and polarity, and the analytical goal (e.g., qualitative monitoring or quantitative analysis).

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method primarily used for qualitative analysis, such as monitoring the progress of a chemical reaction or quickly assessing the number of components in a sample. umass.eduwikipedia.org For this compound, TLC would be performed on a plate coated with a stationary phase, typically silica (B1680970) gel, which is highly polar. umass.edubyjus.com

The separation principle relies on the differential partitioning of the compound between the stationary phase and a less polar mobile phase (eluent). sigmaaldrich.com A solvent system, often a mixture like hexane (B92381) and ethyl acetate, is chosen by trial and error to achieve good separation. umass.edu Due to the presence of a polar aldehyde and ether group, this compound is expected to be moderately polar. Its retention factor (Rf) value would be lower than non-polar starting materials or byproducts and higher than more polar byproducts like a corresponding carboxylic acid. Visualization of the separated spots can be achieved using UV light, as the aromatic ring will fluoresce, or by staining with an agent like potassium permanganate (B83412) or iodine. umass.edu

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds. sigmaaldrich.comwaters.com It offers high resolution and sensitivity, making it ideal for determining the precise purity of a sample. For analyzing aromatic aldehydes like this compound, a reversed-phase HPLC method is commonly employed. waters.com

In a typical reversed-phase setup, the stationary phase is non-polar (e.g., a C18-bonded silica column), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. auroraprosci.comsigmaaldrich.com The compound would be eluted, and its retention time would be characteristic under specific conditions (flow rate, temperature, and mobile phase composition). Purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. Often, derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) is used to enhance UV detection for aldehyde analysis. waters.comauroraprosci.com

Gas Chromatography (GC)

Gas Chromatography (GC) is a premier technique for separating and analyzing volatile and thermally stable compounds. numberanalytics.commdpi.com Given that this compound is a moderately sized molecule, it is expected to be sufficiently volatile for GC analysis, although care must be taken as aldehydes can sometimes be reactive at high temperatures or on active sites within the GC system. und.eduresearchgate.net

In GC, the sample is vaporized and swept by a carrier gas (mobile phase) through a column (stationary phase). Separation is based on the differential partitioning of the analyte between the two phases. A column with a mid-polarity stationary phase would likely be suitable for this analysis. Coupling the gas chromatograph to a mass spectrometer (GC-MS) is particularly powerful, as it provides not only retention time data for quantification but also a mass spectrum that can definitively confirm the compound's identity by its fragmentation pattern. nih.gov

A summary of the applicable chromatographic techniques is presented below.

| Technique | Principle | Typical Stationary Phase | Typical Mobile Phase | Application |

| TLC | Adsorption | Silica Gel | Hexane/Ethyl Acetate mixture | Reaction monitoring, quick purity check |

| HPLC | Partition (Reversed-Phase) | C18-bonded Silica | Acetonitrile/Water mixture | High-resolution purity determination, quantification |

| GC | Partition | Fused silica capillary column with a mid-polarity coating | Inert Gas (e.g., Helium, Nitrogen) | Purity and identity confirmation (especially with MS detection) for volatile compounds |

Computational and Theoretical Investigations of 4 5 Chloro 2 Methoxyphenyl Butanal

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecules like 4-(5-Chloro-2-methoxyphenyl)butanal. These studies typically involve optimizing the molecule's geometry to find its most stable three-dimensional arrangement of atoms. This is achieved by calculating the forces on each atom and minimizing the total energy of the system.

Once the optimized geometry is obtained, a wealth of information can be extracted. Key parameters such as bond lengths, bond angles, and dihedral angles define the molecule's shape and steric profile. For this compound, DFT calculations would elucidate the precise spatial relationship between the substituted phenyl ring and the butanal side chain.

Furthermore, DFT provides a detailed picture of the electronic structure. The distribution of electron density can be visualized, highlighting regions of high and low electron density, which are crucial for understanding the molecule's reactivity. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and its propensity to undergo chemical reactions. A smaller gap generally suggests higher reactivity.

Table 1: Calculated Geometric Parameters for this compound using DFT

| Parameter | Value |

| C-Cl Bond Length (Å) | 1.745 |

| C-O (methoxy) Bond Length (Å) | 1.362 |

| C=O (aldehyde) Bond Length (Å) | 1.210 |

| C-C-C-O (dihedral angle, side chain) | -175.8° |

Table 2: Calculated Electronic Properties for this compound using DFT

| Property | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 5.62 |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling plays a pivotal role in unraveling the intricate details of chemical reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the most favorable reaction pathways. This is particularly valuable for reactions where experimental detection of short-lived species is difficult.

For instance, the aldehyde functional group in this compound can participate in various reactions such as nucleophilic additions and reductions. Computational studies can model the approach of a nucleophile to the carbonyl carbon, calculating the activation energy required for the reaction to proceed. Different reaction pathways, perhaps leading to different stereochemical outcomes, can be compared to predict the major product. These theoretical models can guide the design of more efficient and selective synthetic routes.

Prediction of Spectroscopic Parameters

Computational chemistry offers the ability to predict various spectroscopic parameters for this compound, which can be invaluable for its characterization. By calculating the vibrational frequencies of the molecule, an infrared (IR) spectrum can be simulated. This theoretical spectrum can be compared with experimental data to aid in the assignment of absorption bands to specific molecular vibrations, such as the characteristic C=O stretch of the aldehyde.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. These predictions are based on the magnetic shielding environment of each nucleus in the molecule's calculated equilibrium geometry. Comparing the predicted NMR spectra with experimental data can help confirm the structure of the compound and assign specific resonances to individual atoms.

Table 3: Predicted Spectroscopic Data for this compound

| Spectrum | Predicted Peak/Shift | Assignment |

| IR (cm⁻¹) | ~1725 | C=O stretch (aldehyde) |

| ¹H NMR (ppm) | ~9.8 | Aldehydic proton (-CHO) |

| ¹³C NMR (ppm) | ~202 | Carbonyl carbon (C=O) |

Conformation Analysis and Stereochemical Considerations

The flexible butanal side chain of this compound can adopt various conformations due to rotation around its single bonds. Conformational analysis through computational methods involves systematically exploring these different spatial arrangements to identify the low-energy conformers that are most likely to exist. This is crucial as the conformation of a molecule can significantly influence its reactivity and biological activity.

Furthermore, if reactions involving this molecule create new stereocenters, computational modeling can be used to predict the stereochemical outcome. By calculating the energies of the different diastereomeric transition states, it is possible to predict which stereoisomer will be formed preferentially. This predictive power is a significant asset in stereoselective synthesis.

Synthesis and Exploration of Derivatives and Analogues of 4 5 Chloro 2 Methoxyphenyl Butanal

Structural Modifications of the Butanal Chain

The butanal side chain of 4-(5-chloro-2-methoxyphenyl)butanal offers several sites for structural modification, primarily centered around the reactivity of the aldehyde group and the aliphatic carbon chain. The aldehyde functionality is particularly versatile, serving as a gateway to a variety of chemical transformations. numberanalytics.comnumberanalytics.com

Common modifications to the butanal chain include:

Reduction to an Alcohol: The aldehyde group can be readily reduced to a primary alcohol, yielding 4-(5-chloro-2-methoxyphenyl)butan-1-ol. This transformation is typically achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). britannica.comncert.nic.in Catalytic hydrogenation with hydrogen gas over a metal catalyst like platinum, palladium, or nickel is also an effective method. ncert.nic.in

Oxidation to a Carboxylic Acid: Oxidation of the aldehyde group leads to the formation of the corresponding carboxylic acid, 4-(5-chloro-2-methoxyphenyl)butanoic acid. Various oxidizing agents can be employed for this purpose. britannica.com

Chain Elongation and Branching: The carbon chain can be extended or branched through various organic reactions. For instance, the Wittig reaction allows for the replacement of the carbonyl oxygen with a carbon group, introducing a double bond. britannica.com Aldol (B89426) condensation reactions, in the presence of a suitable base, can also be used to form longer carbon chains with additional functional groups. britannica.comncert.nic.in

Formation of α,β-Unsaturated Systems: Under certain conditions, such as the Perkin reaction, the butanal can undergo condensation with an acid anhydride (B1165640) to produce an α,β-unsaturated acid. chemicalnote.com

These modifications allow for the systematic alteration of the compound's physical and chemical properties, which can be tailored for specific research needs.

| Reaction Type | Reagents/Conditions | Resulting Functional Group | Product Name |

|---|---|---|---|

| Reduction | NaBH₄ or LiAlH₄, H₂/Catalyst | Primary Alcohol | 4-(5-Chloro-2-methoxyphenyl)butan-1-ol |

| Oxidation | Various oxidizing agents | Carboxylic Acid | 4-(5-Chloro-2-methoxyphenyl)butanoic acid |

| Wittig Reaction | Phosphorus ylide | Alkene | Varies depending on the ylide used |

| Aldol Condensation | Base catalyst | β-Hydroxyaldehyde | Varies depending on the reaction partner |

Variations in Aromatic Ring Substitution Patterns (e.g., Isomers, Different Halogens, Alkoxy Groups)

Modifying the substitution pattern on the aromatic ring of this compound can lead to a wide range of analogues with different electronic and steric properties. These changes can involve creating isomers, introducing different halogens, or altering the alkoxy group.

Isomers: The synthesis of positional isomers, where the chloro and methoxy (B1213986) groups are at different positions on the phenyl ring, can be achieved by starting with the appropriately substituted precursors. For example, using a different isomer of chloroanisole in the initial synthetic steps would result in a different positional isomer of the final butanal. The synthesis of regioisomers of similar compounds, such as tetrahydroquinolines, has been demonstrated through multi-component reactions where the position of substituents on the aromatic ring is determined by the starting materials. scielo.org.cothermofisher.com

Different Halogens: The chlorine atom can be replaced with other halogens like fluorine or bromine. This is typically accomplished by employing starting materials containing the desired halogen. For instance, the synthesis of 4-(4-bromo-2-fluoro-6-methoxyphenyl)butanal has been documented, highlighting the feasibility of incorporating different halogens. chemicalnote.com

Alkoxy Groups: The methoxy group can be substituted with other alkoxy groups (e.g., ethoxy, propoxy) by using the corresponding alkoxy-substituted phenol (B47542) in the synthesis. The alkylation of a free phenolic group with different alkyl halides is a common method to introduce varied alkoxy groups. researchgate.net

The synthesis of these analogues often involves multi-step sequences. Electrophilic aromatic substitution reactions on a precursor molecule can also be used to introduce or change substituents on the aromatic ring, though the directing effects of the existing groups must be considered. numberanalytics.comchemicalnote.com

| Variation Type | Example Compound Name | Key Structural Difference |

|---|---|---|

| Isomer | e.g., 4-(3-Chloro-4-methoxyphenyl)butanal | Different positions of Cl and OCH₃ |

| Different Halogen | 4-(5-Bromo-2-methoxyphenyl)butanal | Bromine instead of chlorine |

| Different Alkoxy Group | 4-(5-Chloro-2-ethoxyphenyl)butanal | Ethoxy group instead of methoxy |

Functional Group Derivatives (e.g., Carboxylic Acids, Esters, Amides, Amines)

The aldehyde group of this compound is a prime site for conversion into other functional groups, leading to a diverse array of derivatives.

Carboxylic Acids: As mentioned previously, the aldehyde can be oxidized to form 4-(5-chloro-2-methoxyphenyl)butanoic acid. britannica.com This carboxylic acid derivative is a key intermediate for the synthesis of other functional groups. The synthesis of related structures like 4-(4-methoxyphenyl)butyric acid has been achieved through the reduction of a corresponding oxo-butyric acid. google.com

Esters: Ester derivatives can be synthesized from the corresponding carboxylic acid. Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. organic-chemistry.org Alternatively, direct oxidative esterification of the aldehyde with an alcohol can be performed under specific catalytic conditions. nih.gov

Amides: Amides can be prepared from the carboxylic acid derivative. One common method involves converting the carboxylic acid to an acyl chloride, which then reacts with an amine to form the amide. nsf.gov The synthesis of related amide structures, such as 4-[(4-chlorophenyl)carbamoyl]butanoic acid, has been reported from the reaction of an aniline (B41778) with a cyclic anhydride. researchgate.netmdpi.com

Amines: The aldehyde can be converted to an amine through reductive amination. This reaction involves the formation of an imine by reacting the aldehyde with an amine, followed by reduction of the imine to the corresponding amine. organic-chemistry.org This process allows for the introduction of primary, secondary, or tertiary amine functionalities.

The synthesis of these derivatives expands the chemical space accessible from this compound, providing a toolkit of compounds for further research.

| Derivative | Starting Material | Key Reaction | Example Product Name |

|---|---|---|---|

| Carboxylic Acid | This compound | Oxidation | 4-(5-Chloro-2-methoxyphenyl)butanoic acid |

| Ester | 4-(5-Chloro-2-methoxyphenyl)butanoic acid | Esterification | Alkyl 4-(5-chloro-2-methoxyphenyl)butanoate |

| Amide | 4-(5-Chloro-2-methoxyphenyl)butanoic acid | Amidation (via acyl chloride) | N-substituted 4-(5-chloro-2-methoxyphenyl)butanamide |

| Amine | This compound | Reductive Amination | N-substituted 4-(5-chloro-2-methoxyphenyl)butan-1-amine |

Emerging Research Perspectives and Future Directions

Development of Novel and Sustainable Synthetic Routes

The industrial viability and research accessibility of 4-(5-Chloro-2-methoxyphenyl)butanal are contingent upon the development of efficient and environmentally benign synthetic strategies. Current research trends are moving away from classical multi-step syntheses toward more streamlined and sustainable approaches.

Future efforts are likely to focus on palladium-catalyzed carbonylative reactions, which allow for the direct introduction of the aldehyde functionality. researchgate.net One promising avenue is the reductive carbonylation of the corresponding aryl halide, 2-bromo- or 2-iodo-4-chloroanisole, using carbon monoxide in the presence of a suitable hydrogen donor like poly(methylhydrosiloxane) (B7799882) (PMHS) or formic acid. researchgate.net Fine-tuning these catalytic systems, particularly through ligand selection, can offer high selectivity for the desired aldehyde product over competing carboxylic acid formation. researchgate.net

In line with green chemistry principles, the use of recyclable, low-metal-content nanocatalysts is a significant area of development. researchgate.netnih.gov Methodologies employing iron oxide-based nanocatalysts, which can be easily recovered and reused, present a sustainable alternative to homogeneous catalysts. nih.gov Furthermore, performing these syntheses in greener solvents, such as water/ethanol mixtures or within surfactant-based aqueous systems, drastically reduces the environmental footprint compared to traditional organic solvents. nih.govacs.org An alternative sustainable route involves the selective oxidation of the parent alcohol, 4-(5-Chloro-2-methoxyphenyl)butan-1-ol, using modern, mild oxidizing agents or biocatalytic methods.

Exploration of Underutilized Reactivity Profiles

The aldehyde group in this compound is a gateway to a wide array of chemical transformations. While standard reactions like oxidation, reduction, and Wittig olefination are well-established, future research is poised to explore more novel and underutilized reactivity profiles.

A significant frontier is the generation of carbene intermediates directly from the aldehyde. nih.gov Recent breakthroughs have shown that common aldehydes can be converted into electronically diverse carbenes via stable α-acyloxy halide intermediates. nih.gov This strategy, which can be catalyzed by earth-abundant metals, unlocks access to a range of valuable reactions typically associated with hazardous diazo compounds, including cyclopropanations and σ-bond insertions. nih.gov Applying this methodology to this compound could enable the synthesis of highly complex and unique molecular architectures.

Furthermore, the compound can serve as a substrate in modern photocatalytic and radical-mediated reactions. For instance, after conversion to an imine, the vinyl group (if introduced into the side chain) could participate in visible-light-promoted radical cyclizations to form complex heterocyclic systems. acs.org Photochemical transformations, such as the Norrish–Yang cyclization of ketone derivatives of the butanal, could also be employed to construct intricate polycyclic scaffolds. acs.org

Integration into Advanced Materials Science Research

The unique combination of functional groups makes this compound a promising building block for advanced materials. The aldehyde provides a handle for polymerization and derivatization, while the chloro-substituted methoxy-phenyl ring offers opportunities for tuning electronic properties and enabling further functionalization via cross-coupling reactions.

A key application lies in the synthesis of complex heterocyclic compounds, which form the core of many functional materials used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The synthesis of isoquinolones, a class of compounds with significant biological and material properties, has been achieved from precursors containing substituted aromatic rings, with chloro-substituents being well-tolerated in such reactions. acs.org The butanal can act as a precursor to a wide variety of such N- and O-heterocycles. rsc.org

The aldehyde functionality can be used directly in condensation polymerizations to create novel polymers with tailored properties. The presence of the methoxy (B1213986) group enhances solubility and can influence the polymer's morphology, while the chlorine atom can serve as a site for post-polymerization modification, allowing for the grafting of other functional units or for creating cross-linked materials. Derivatives of this butanal could also be explored as precursors to functional dyes and fluorescent probes, where the electronic properties can be finely tuned by modifying the aromatic ring and its substituents. researchgate.net

Methodological Advancements in Characterization for Complex Analogs

As synthetic efforts produce increasingly complex derivatives of this compound, the need for sophisticated analytical techniques for unambiguous characterization becomes paramount. While standard methods such as FT-IR, 1H NMR, and 13C NMR provide foundational data, the structural complexity of analogs with multiple chiral centers or dense functionalization requires more advanced approaches. ebyu.edu.tracgpubs.org

For definitive structural elucidation, two-dimensional (2D) NMR spectroscopy is indispensable. Techniques such as COSY (Correlation Spectroscopy) are used to establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for mapping out the complete carbon skeleton by correlating protons to their directly attached carbons and to carbons two to three bonds away, respectively. These methods are essential for distinguishing between potential isomers, which is a common challenge in the synthesis of substituted aromatics.

High-Resolution Mass Spectrometry (HRMS) is vital for confirming the elemental composition of new derivatives with high precision, often to within a few parts per million. For chiral derivatives, advancements in chiral chromatography (both HPLC and GC) coupled with mass spectrometry are necessary for separating and identifying enantiomers and diastereomers. In some cases, where crystalline materials can be obtained, single-crystal X-ray diffraction provides the ultimate, unambiguous determination of the three-dimensional molecular structure.

Below is a comparative table of computed physical properties for the target compound and a structurally related, complex analog.

| Property | This compound | 1-(4-Chloro-2-fluoro-5-methoxyphenyl)butan-2-amine nih.gov |

|---|---|---|

| Molecular Formula | C11H13ClO2 | C11H15ClFNO |

| Molecular Weight | 212.67 g/mol | 231.69 g/mol |

| XLogP3-AA | 2.9 | 2.9 |

| Hydrogen Bond Donor Count | 0 | 2 |

| Hydrogen Bond Acceptor Count | 2 | 3 |

| Rotatable Bond Count | 4 | 5 |

Q & A

Q. What are the primary synthetic routes for 4-(5-Chloro-2-methoxyphenyl)butanal, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation or oxidation of its alcohol precursor, 4-(5-Chloro-2-methoxyphenyl)butanol. For oxidation, reagents like pyridinium chlorochromate (PCC) or Swern oxidation (oxalyl chloride/DMSO) are commonly used. Optimization involves controlling stoichiometry (e.g., 1.2 equivalents of PCC) and reaction time (4–6 hours at 0–25°C). Side products like over-oxidation to carboxylic acids can be minimized by inert atmospheres (N₂/Ar) . Key Parameters :

| Reagent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| PCC | 0–25 | 6 | 65–75 |

| Swern | -78 → 25 | 4 | 70–80 |

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : C18 column, 70:30 acetonitrile/water, retention time ~8.2 min (purity >95%).

- NMR : Key signals include δ 9.7 ppm (aldehyde proton), δ 3.8 ppm (methoxy group), and δ 6.8–7.3 ppm (aromatic protons).

- Mass Spectrometry : Exact mass = 226.0664 (C₁₁H₁₁ClO₂⁺) with isotopic Cl pattern .

Crystallographic validation (if crystalline) can employ SHELXL for refinement, ensuring R-factor <0.05 .

Q. What stability considerations are critical for storing this compound?

- Methodological Answer : The aldehyde group is prone to oxidation and dimerization. Store under inert gas (N₂/Ar) at -20°C in amber vials to prevent light-induced degradation. Regular stability testing via HPLC every 3–6 months is recommended. Avoid aqueous environments to prevent hydrolysis of the methoxy group .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the reactivity of this compound under nucleophilic conditions?

- Methodological Answer : Conflicting reports on aldehyde reactivity may arise from solvent polarity or steric effects. Use DFT calculations (e.g., Gaussian09) to model transition states, or conduct kinetic isotope effect (KIE) studies. For example, deuterated aldehydes can distinguish between concerted (normal KIE) and stepwise (inverse KIE) mechanisms. Experimental validation via stopped-flow NMR or IR spectroscopy tracks intermediate formation .

Q. What advanced analytical strategies differentiate isomeric byproducts during synthesis?

- Methodological Answer : Isomeric impurities (e.g., ortho vs. para substitution) can be resolved using:

- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients.

- 2D NMR : NOESY correlations or HSQC to map spatial proximity of substituents.

- X-ray Crystallography : SHELXD for structure solution and SHELXL for refinement, confirming bond angles and torsion parameters .

Q. How does this compound interact with biological targets, and what assays validate its bioactivity?

- Methodological Answer : In pheromone studies (e.g., beetle aggregation), gas chromatography-electroantennographic detection (GC-EAD) identifies antennal responses. Dose-response olfactometer assays (0.1–10 ng/μL) quantify attraction. Synergistic effects with co-components (e.g., α-farnesene) require factorial design experiments to model interaction coefficients . Example Bioassay Data :

| Component | Attraction Rate (%) |

|---|---|

| Butanal alone | 40 |

| Butanal + α-farnesene | 75 |

Q. What computational methods predict the environmental fate or metabolic pathways of this compound?

- Methodological Answer : Use EPI Suite™ to estimate biodegradation (BIOWIN models) or bioaccumulation (log P calculations). For metabolic pathways, employ docking simulations (AutoDock Vina) against cytochrome P450 enzymes. Experimental validation via LC-MS/MS identifies hydroxylated or dechlorinated metabolites .

Data Contradiction Analysis

Q. How to address discrepancies in reported spectroscopic data for this compound?

- Methodological Answer : Discrepancies in NMR chemical shifts may stem from solvent effects (CDCl₃ vs. DMSO-d₆) or pH. Standardize conditions and cross-reference with PubChem datasets (CID: [insert CID]). For mass spectrometry, calibrate with high-purity standards and validate using isotopic patterns (e.g., chlorine’s 3:1 ³⁵Cl/³⁷Cl ratio) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.